
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(furan-2-ylmethyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(furan-2-ylmethyl)oxamide is a chemical compound that has gained attention in the scientific community for its potential applications in research.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : The synthesis of compounds similar to N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(furan-2-ylmethyl)oxamide involves various chemical reactions including coupling, electrophilic substitution, and cyclization processes. For instance, the coupling of quinoline-6-amine with furan-2-carbonyl chloride in propan-2-ol and subsequent treatment with diphosphorus pentasulfide in pyridine has been utilized to synthesize related compounds (El’chaninov & Aleksandrov, 2017).
Chemical Reactivity : Such compounds undergo various electrophilic substitution reactions including nitration, bromination, formylation, and acylation, demonstrating their potential for further chemical modifications and applications in more complex chemical syntheses (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Potential Applications
Antimicrobial and Antitubercular Activities : Related compounds have been explored for their antimicrobial and antitubercular activities, showing promising results against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Kumar, Fernandes, & Kumar, 2014).
Chemosensor Development : The synthesis of chemosensors for metal ions highlights another application. For example, a compound featuring a quinoline group as the fluorogenic unit and a pyridin-2-ylmethanamine as the binding unit demonstrated selectivity and sensitivity for Zn(2+) ions, suggesting applications in environmental monitoring and bioimaging (Li et al., 2014).
Catalysis : The remote sulfonylation of aminoquinolines demonstrates the role of similar compounds in catalysis, potentially offering a more environmentally friendly approach to the synthesis of sulfonylated derivatives (Xia et al., 2016).
properties
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(furan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-12(22)21-8-2-4-13-6-7-14(10-16(13)21)20-18(24)17(23)19-11-15-5-3-9-25-15/h3,5-7,9-10H,2,4,8,11H2,1H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCVXDISRXKRHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(furan-2-ylmethyl)oxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

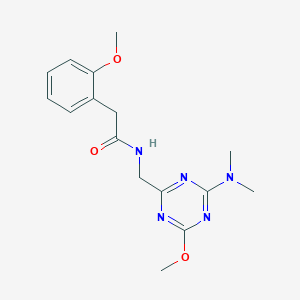

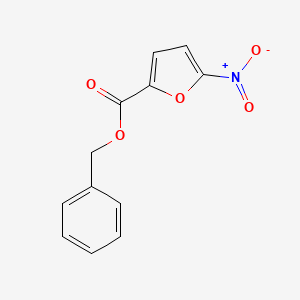
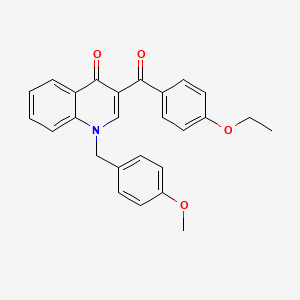
![ethyl 3-(4-chlorophenyl)-5-(4-(N,N-diethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2925175.png)
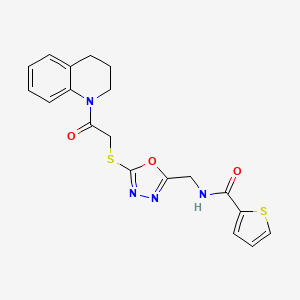


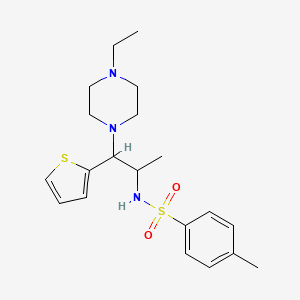
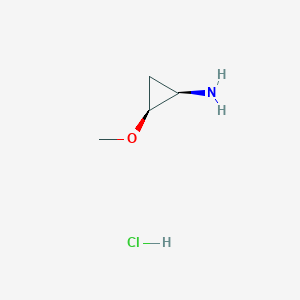
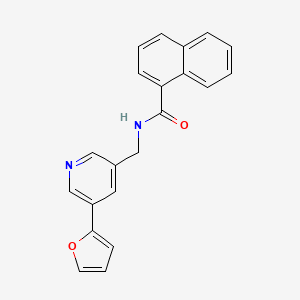
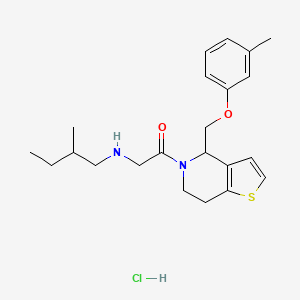
![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2925189.png)
